

Lopinavir-d8 for Lopinavir Bioequivalence Studies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lopinavir-d8*

Cat. No.: *B562496*

[Get Quote](#)

In the landscape of bioequivalence studies for the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of **Lopinavir-d8** as a stable isotope-labeled internal standard, supported by experimental data from a validated LC-MS/MS method. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Performance Comparison of Lopinavir-d8

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry. **Lopinavir-d8**, a deuterated analog of lopinavir, offers significant advantages over other potential internal standards due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.

Quantitative Data Summary

The following table summarizes the validation parameters of a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, utilizing **Lopinavir-d8** and Ritonavir-d6 as internal standards.

Validation Parameter	Lopinavir	Ritonavir
Linearity Range	50.587 - 7048.40 ng/mL	5.075 - 704.840 ng/mL
Correlation Coefficient (r^2)	0.9978 - 0.9996	0.9978 - 0.9996
Lower Limit of Quantification (LLOQ)	50.587 ng/mL	5.075 ng/mL
Accuracy at LLOQ (%)	96.67	97.13
Precision at LLOQ (%RSD)	2.73	5.99
Within-Batch Accuracy (%)	97.35 - 110.85	97.35 - 110.85
Within-Batch Precision (%RSD)	2.11 - 8.35	2.11 - 8.35
Between-Batch Accuracy (%)	99.44 - 103.11	99.44 - 103.11
Between-Batch Precision (%RSD)	3.34 - 5.51	3.34 - 5.51
Matrix Effect (IS Normalized)	LQC: 0.983, HQC: 0.984	LQC: 0.983, HQC: 0.984
Recovery (%)	85.12 - 88.45	85.12 - 88.45

Experimental Protocols

The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.

Sample Preparation

- Aliquoting: 50 μ L of human plasma was aliquoted into a 96-well plate.
- Internal Standard Spiking: 25 μ L of a working solution containing **Lopinavir-d8** (20.00 μ g/mL) and Ritonavir-d6 (2.00 μ g/mL) was added to each plasma sample, except for the blank plasma samples.
- Vortexing: The samples were vortexed to ensure complete mixing.

- Solid Phase Extraction (SPE): The samples were loaded onto pre-conditioned Oasis HLB (1 cc, 30mg) extraction cartridges.
- Washing: The cartridges were washed to remove interfering substances.
- Elution: The analytes and internal standards were eluted from the cartridges.
- Evaporation and Reconstitution: The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

- LC System: Waters Acquity UPLC System
- Column: Thermo Scientific Hypurity Advance (50 x 4.6 mm, 5 µm)
- Mobile Phase:
 - A: 5 mM Ammonium Acetate
 - B: Methanol
- Gradient: A gradient elution was employed, starting with 85% B for the first 0.8 minutes and then changing to 30% B for the next 0.8 minutes.
- Flow Rate: Not specified in the provided information.
- Injection Volume: Not specified in the provided information.
- Column Temperature: Not specified in the provided information.

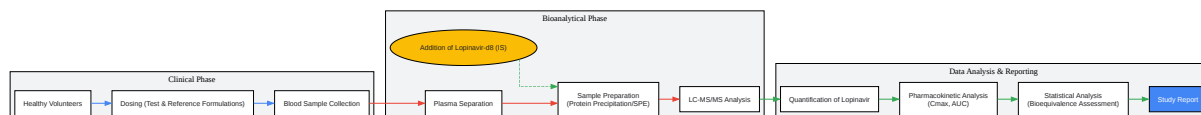
Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Lopinavir: Not explicitly stated, but typically around m/z 629.4 \rightarrow 447.4
 - **Lopinavir-d8**: Not explicitly stated, but would be approximately m/z 637.4 \rightarrow 455.4
 - Ritonavir: m/z 721.40 \rightarrow 296.20
 - Ritonavir-d6: m/z 727.4 \rightarrow 302.2

Bioanalytical Workflow for Lopinavir Bioequivalence Study

The following diagram illustrates the typical workflow of a bioequivalence study for lopinavir, highlighting the role of **Lopinavir-d8** as an internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow of a Lopinavir Bioequivalence Study.

- To cite this document: BenchChem. [Lopinavir-d8 for Lopinavir Bioequivalence Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b562496#lopinavir-d8-for-lopinavir-bioequivalence-studies\]](https://www.benchchem.com/product/b562496#lopinavir-d8-for-lopinavir-bioequivalence-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com